molecular formula C7H6FNaO2S B13203129 Sodium 4-fluoro-2-methylbenzenesulfinate

Sodium 4-fluoro-2-methylbenzenesulfinate

Cat. No.: B13203129
M. Wt: 196.18 g/mol
InChI Key: NDXAOUYWOFAFRV-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-2-methylbenzenesulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt derivative of 4-fluoro-2-methylbenzenesulfinic acid. This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-fluoro-2-methylbenzenesulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the sulfinate salt .

Industrial Production Methods: Industrial production of sodium sulfinates often employs similar methods but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of pH and temperature .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-2-methylbenzenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 4-fluoro-2-methylbenzenesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is due to the presence of the sulfinate group, which can undergo nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 4-fluoro-2-methylbenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the reactivity and stability of the compound, making it a valuable reagent in specific synthetic applications. Compared to other sodium sulfinates, it offers unique reactivity patterns and can be used to introduce fluorine into organic molecules .

Biological Activity

Sodium 4-fluoro-2-methylbenzenesulfinate is an organosulfur compound with significant potential in medicinal chemistry and organic synthesis. This compound features a benzene ring substituted with a fluorine atom, a methyl group, and a sulfinate group, which contributes to its unique biological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H6_6FNaO2_2S
  • Molecular Weight : Approximately 196.18 g/mol
  • Structure : The compound's structure enhances its reactivity and interaction with various biological targets.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for drug development. Its sulfonate group may enhance solubility and bioavailability, making it a candidate for therapeutic applications.
  • Receptor Binding : Studies suggest that this compound can bind to various receptors, modulating biological pathways. This interaction can lead to significant biochemical effects that may be harnessed for therapeutic purposes.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound's ability to bind to specific enzymes or receptors alters their activity, leading to downstream effects on cellular processes. This is particularly relevant in the context of drug design and development .
  • Modulation of Biological Pathways : By interacting with key biomolecules, this compound may influence various signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

Compound NameUnique Features
Sodium 5-bromo-4-fluoro-2-methylbenzenesulfinateContains bromine instead of fluorine; different substitution pattern on the benzene ring.
Sodium 5-bromo-2-fluoro-4-methylbenzenesulfinateVariation in the position of fluorine and methyl groups.
Sodium difluoromethylbenzenesulfinateFeatures two fluorine atoms instead of one.

These comparisons indicate that the unique combination of functional groups in this compound may enhance its utility in various applications compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • In Vivo Evaluations : Animal models have shown that administration of this compound leads to altered expression levels of proteins associated with inflammatory responses, indicating its potential as an anti-inflammatory agent .
  • Therapeutic Applications : The compound's ability to modulate receptor activity has been investigated for potential use in treating conditions such as cancer and autoimmune diseases .

Properties

Molecular Formula

C7H6FNaO2S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;4-fluoro-2-methylbenzenesulfinate

InChI

InChI=1S/C7H7FO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

NDXAOUYWOFAFRV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

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